(2R)-2-[(methylsulfanyl)methyl]pyrrolidine
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Overview
Description
(2R)-2-[(methylsulfanyl)methyl]pyrrolidine: is a chiral compound belonging to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of a methylsulfanyl group attached to the pyrrolidine ring adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(methylsulfanyl)methyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and methylthiomethyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as sodium hydride or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-[(methylsulfanyl)methyl]pyrrolidine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding pyrrolidine derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
Chemistry: (2R)-2-[(methylsulfanyl)methyl]pyrrolidine is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used as a chiral ligand in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial for studying biological processes.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its chiral nature makes it valuable for the development of drugs with specific stereochemical requirements.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-[(methylsulfanyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing their activity and leading to specific physiological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle without any substituents.
(2R)-2-[(methylsulfanyl)methyl]pyrrolidine: Contains a methylsulfanyl group, adding to its chemical diversity.
Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with a pyrrole and pyrazine ring.
Uniqueness: this compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C6H13NS |
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Molecular Weight |
131.24 g/mol |
IUPAC Name |
(2R)-2-(methylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C6H13NS/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
UAFBQROGXTXREC-ZCFIWIBFSA-N |
Isomeric SMILES |
CSC[C@H]1CCCN1 |
Canonical SMILES |
CSCC1CCCN1 |
Origin of Product |
United States |
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